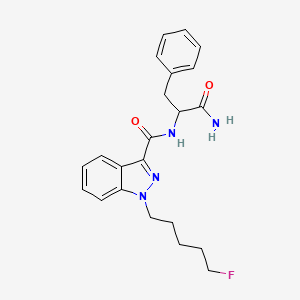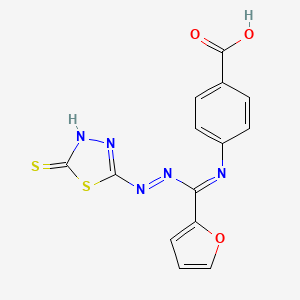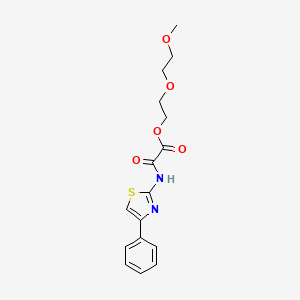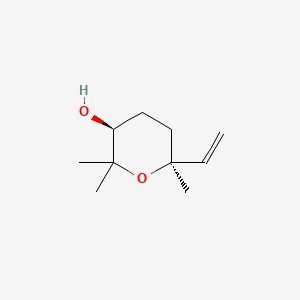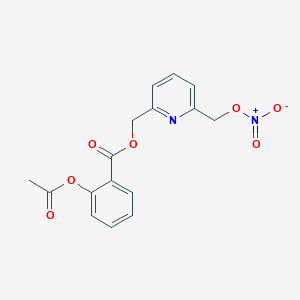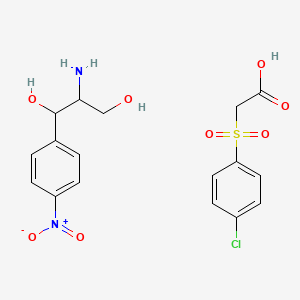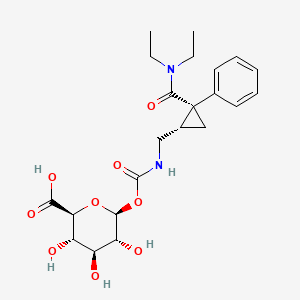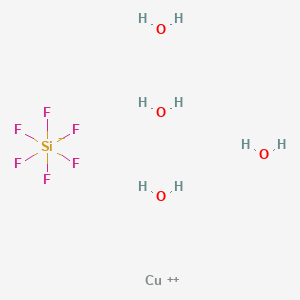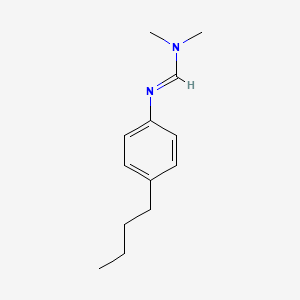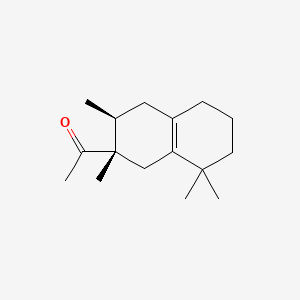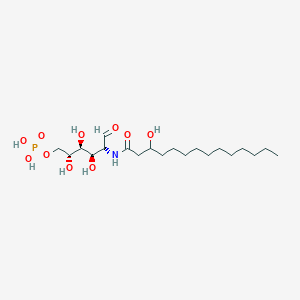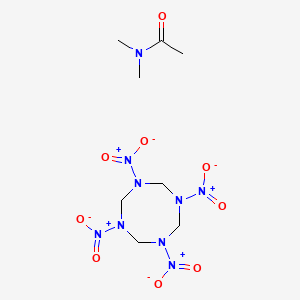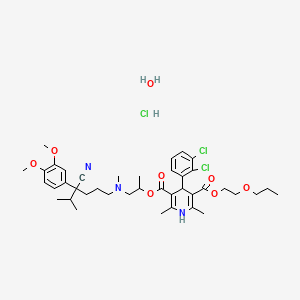
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)-1-methylethyl 2-propoxyethyl ester, hydrochloride, hydrate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, cyano groups, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the dichlorophenyl and dimethyl groups, and the attachment of the cyano and methoxyphenyl groups. Common reagents used in these reactions include pyridine derivatives, chlorinating agents, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substituting agents (e.g., alkyl halides). The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and carboxylic acid esters with comparable structures and functional groups. Examples include:
- 3,5-Pyridinedicarboxylic acid derivatives with different substituents.
- Esters of 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of cyano and methoxyphenyl groups, along with the specific ester and hydrochloride forms, contributes to its distinct chemical and biological properties.
Properties
CAS No. |
102336-20-9 |
|---|---|
Molecular Formula |
C40H56Cl3N3O8 |
Molecular Weight |
813.2 g/mol |
IUPAC Name |
5-O-[1-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]propan-2-yl] 3-O-(2-propoxyethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C40H53Cl2N3O7.ClH.H2O/c1-10-19-50-20-21-51-38(46)34-27(5)44-28(6)35(36(34)30-13-11-14-31(41)37(30)42)39(47)52-26(4)23-45(7)18-12-17-40(24-43,25(2)3)29-15-16-32(48-8)33(22-29)49-9;;/h11,13-16,22,25-26,36,44H,10,12,17-21,23H2,1-9H3;1H;1H2 |
InChI Key |
DIVIGTNOKFOIAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC(C)CN(C)CCCC(C#N)(C3=CC(=C(C=C3)OC)OC)C(C)C)C)C.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


